Avoid analytical misidentification in triterpenoid biomarker studies. Germanicol (CAS 465-02-1) provides the exact C18-C19 oleanane scaffold, preventing co-elution errors common with β-amyrin. Key applications: • Accurate quantification of terrigenous organic matter via distinct GC-MS RDA fragments • Validation of oxidosqualene cyclase specificity in synthetic biology • Structural baseline for antiviral docking and colon cancer apoptosis assays. Supplied as ≥98% pure solid, soluble in chloroform/DMSO, with certificate of analysis.
Germanicol (olean-18-en-3β-ol; CAS 465-02-1) is a high-value pentacyclic triterpenoid characterized by its oleanane scaffold with a distinct C18-C19 double bond. Commercially procured primarily as an analytical reference standard and a specialized precursor for semi-synthetic derivatives, it presents as a solid with low aqueous solubility but excellent solubility in organic solvents such as chloroform, dichloromethane, and DMSO . Its precise stereochemistry and double-bond placement make it a critical baseline material for botanical standardization, environmental biomarker analysis, and the functional characterization of oxidosqualene cyclases in biosynthetic pathway engineering [1].
Substituting germanicol with closely related in-class isomers, such as β-amyrin (olean-12-en-3β-ol) or lupeol, fundamentally compromises both analytical accuracy and synthetic predictability. In chromatographic workflows, the C18-C19 double bond of germanicol yields distinct retention times and mass spectrometric fragmentation patterns (e.g., retro-Diels-Alder fragments) compared to the C12-C13 double bond of β-amyrin, meaning substitution leads to false-positive biomarker quantification in environmental or botanical samples[1]. Furthermore, in biocatalytic and synthetic applications, the altered steric environment of the C18-C19 alkene dictates entirely different reactivity profiles and enzyme binding trajectories, rendering generic oleanane mixtures useless for targeted structural-activity relationship (SAR) studies or precise enzymatic assays [2].
In standardized GC-MS workflows utilized for environmental organic matter profiling, germanicol must be distinguished from co-occurring triterpenes. When derivatized to trimethylsilyl (TMS) ethers, germanicol-OTMS demonstrates a distinct retention profile and signature fragmentation (m/z 426 parent ion characteristics) that completely resolves from β-amyrin-OTMS and taraxerol-OTMS[1].
| Evidence Dimension | GC-MS Retention and Fragmentation Resolution |
| Target Compound Data | Distinct baseline resolution of Germanicol-OTMS |
| Comparator Or Baseline | β-amyrin-OTMS and taraxerol-OTMS |
| Quantified Difference | Complete baseline separation preventing co-elution artifacts |
| Conditions | GC-MS analysis of derivatized plant/sediment extracts |
Procurement of pure germanicol is mandatory to establish accurate calibration curves for mangrove biomarker quantification, where crude isomer mixtures would cause critical integration errors.
Germanicol serves as the definitive reference standard for evaluating the product specificity of engineered oxidosqualene cyclases. Research demonstrates that a single-residue switch (Met to Asn at residue 728) in Panax synthases shifts the cyclization trajectory from β-amyrin to germanicol [1]. Furthermore, multifunctional synthases like RsM1 produce germanicol, β-amyrin, and lupeol in a specific 63:33:4 ratio[2].
| Evidence Dimension | Enzymatic Product Ratio Quantification |
| Target Compound Data | 63% yield (Germanicol) via RsM1 synthase |
| Comparator Or Baseline | 33% yield (β-amyrin) and 4% (lupeol) |
| Quantified Difference | 1.9-fold higher production of germanicol vs β-amyrin in specific mutant/wild-type assays |
| Conditions | In vitro expression of RsM1 oxidosqualene cyclase |
Pure germanicol is required as an analytical standard to validate the success of site-directed mutagenesis and metabolic engineering of triterpenoid pathways.
In molecular docking studies evaluating mangrove-derived triterpenoids against the SARS-CoV-2 main protease (Mpro), structural isomerism significantly influences binding thermodynamics. Germanicol exhibits a binding energy of -8.06 kcal/mol, which differs quantitatively from its structural analogs β-amyrin (-8.37 kcal/mol) and ursolic acid (-9.24 kcal/mol) [1].
| Evidence Dimension | Mpro Binding Energy (kcal/mol) |
| Target Compound Data | -8.06 kcal/mol |
| Comparator Or Baseline | β-amyrin (-8.37 kcal/mol) and Ursolic acid (-9.24 kcal/mol) |
| Quantified Difference | 0.31 to 1.18 kcal/mol variance in target affinity |
| Conditions | AutoDock in silico molecular docking against 6LU7 protease |
Demonstrates that generic triterpene substitution is invalid for SAR studies, requiring the exact germanicol isomer to establish accurate baseline binding metrics.
Germanicol is utilized as a selective baseline compound in oncology assay development due to its differential cytotoxicity. In comparative in vitro assays, germanicol induces dose-dependent cell death, chromatin condensation, and DNA damage in HCT-116 and HT29 human colon cancer cells, while exhibiting significantly lower cytotoxicity against normal human colon fibroblasts (CCD-18Co) .
| Evidence Dimension | Cytotoxic Selectivity |
| Target Compound Data | High dose-dependent apoptosis in HCT-116/HT29 cells |
| Comparator Or Baseline | Normal colon fibroblasts (CCD-18Co) |
| Quantified Difference | Markedly lower cytotoxicity in normal cells vs. malignant lines |
| Conditions | In vitro LDH and fluorescence microscopy assays |
Provides a highly selective, low-background reference material for developing targeted anti-proliferative high-throughput screening assays.
Due to its unique GC-MS retention time and fragmentation profile, germanicol is the preferred analytical standard for quantifying terrigenous and mangrove-derived organic matter in estuarine sediment analyses, where β-amyrin substitution would cause critical co-elution errors[1].
As the specific product of distinct oxidosqualene cyclases (e.g., PvOSC9, RsM1), pure germanicol is an essential reference material for confirming enzyme activity, quantifying product ratios, and validating the success of site-directed mutagenesis in synthetic biology workflows [2].
Because binding affinities vary significantly among pentacyclic triterpene isomers, germanicol is utilized as a strict structural baseline in molecular docking and in vitro screening against viral proteases, ensuring accurate thermodynamic comparisons [3].
Its ability to induce apoptosis in specific colon cancer lines while sparing normal fibroblasts makes germanicol an ideal positive control or reference compound in targeted anti-proliferative drug discovery workflows .